molecular formula C10H17BN2O3 B594141 (3,5-Dimethyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-4-yl)boronic acid CAS No. 1217501-15-9

(3,5-Dimethyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-4-yl)boronic acid

Cat. No.: B594141
CAS No.: 1217501-15-9
M. Wt: 224.067
InChI Key: YOFFBMDCMBAWSH-UHFFFAOYSA-N
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Description

“(3,5-Dimethyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-4-yl)boronic acid” is a chemical compound with the molecular formula C14H23BN2O3 . It is related to 1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazole-4-boronic acid pinacol ester and 1-(2-Tetrahydropyranyl)-1H-pyrazole .

Scientific Research Applications

Boronic Acid Compounds in Drug Discovery

Boronic acids, including (3,5-Dimethyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-4-yl)boronic acid, play a crucial role in the realm of medicinal chemistry and drug discovery. These compounds have gained attention for their potential in enhancing the potency and improving the pharmacokinetic profiles of drugs. The unique properties of boronic acids have led to the approval of several boronic acid drugs by the FDA and Health Canada, with more candidates undergoing clinical trials. This emphasizes the growing interest in boronic acids for therapeutic applications, highlighting their importance in the development of new medications (Plescia & Moitessier, 2020).

Boronic Acid-Based Electrochemical Biosensors

The versatility of boronic acid compounds extends to the development of electrochemical biosensors. Compounds like this compound can be utilized in biosensors due to their ability to bind selectively to 1,2- or 1,3-diol residues of sugars through the formation of cyclic boronate ester bonds. This selective binding mechanism underpins the construction of non-enzymatic glucose sensors, providing a promising avenue for the development of advanced biosensing technologies. Such sensors could significantly impact the monitoring of blood glucose levels and other vital biomarkers, demonstrating the potential of boronic acid derivatives in medical diagnostics (Wang et al., 2014).

Boronic Acids in Organic Synthesis

Boronic acid compounds are pivotal in organic synthesis, offering innovative strategies for constructing complex molecular structures. The synthesis and application of boronic acids in creating heterocyclic compounds are well-documented, underscoring their significance as intermediates in the development of pharmaceuticals and other biologically active molecules. The ability of boronic acids to participate in various organic reactions, including Suzuki-Miyaura coupling, has opened new pathways for synthesizing valuable heterocycles and other organic entities, thus showcasing the versatility of boronic acids in facilitating complex synthetic transformations (Dar & Shamsuzzaman, 2015).

Properties

IUPAC Name

[3,5-dimethyl-1-(oxan-2-yl)pyrazol-4-yl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17BN2O3/c1-7-10(11(14)15)8(2)13(12-7)9-5-3-4-6-16-9/h9,14-15H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOFFBMDCMBAWSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(N(N=C1C)C2CCCCO2)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17BN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70675300
Record name [3,5-Dimethyl-1-(oxan-2-yl)-1H-pyrazol-4-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70675300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217501-15-9
Record name B-[3,5-Dimethyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-4-yl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1217501-15-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [3,5-Dimethyl-1-(oxan-2-yl)-1H-pyrazol-4-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70675300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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